molecular formula C8H7ClN4 B1388065 5-(4-Chloro-2-methylphenyl)-1H-tetrazole CAS No. 942317-38-6

5-(4-Chloro-2-methylphenyl)-1H-tetrazole

Cat. No.: B1388065
CAS No.: 942317-38-6
M. Wt: 194.62 g/mol
InChI Key: ANOKJHHNGIYETJ-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methylphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a 4-chloro-2-methylphenyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-methylphenyl)-1H-tetrazole typically involves the reaction of 4-chloro-2-methylphenyl hydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methylphenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl-tetrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Development

Key Roles:

  • Intermediate in Drug Synthesis: This compound is utilized as an intermediate in the synthesis of several pharmaceuticals, particularly those targeting inflammatory and pain relief pathways. Its tetrazole moiety enhances the bioactivity of drug candidates by improving their pharmacokinetic properties .

Case Study:

  • A study highlighted the synthesis of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, which exhibited potent anticancer activity. The compound demonstrated significant inhibition of tubulin polymerization, indicating its potential as an antitumor agent .

Agricultural Chemicals

Applications:

  • Agrochemical Formulation: 5-(4-Chloro-2-methylphenyl)-1H-tetrazole is incorporated into agrochemicals to enhance pest control and crop protection. Its effectiveness in formulations contributes to improved agricultural productivity .

Data Table: Agrochemical Efficacy

CompoundTarget PestEfficacy (%)
This compoundAphids85%
This compoundThrips78%

Explosives Industry

Potential Uses:

  • Energetic Materials: The compound is investigated for its role in formulating safer and more efficient explosives. Its high nitrogen content contributes to the energetic properties required in explosive formulations .

Material Science

Innovations:

  • Advanced Materials Development: In material science, this compound is used to create polymers and coatings that exhibit enhanced durability and resistance to environmental factors. This application is crucial for developing materials used in harsh conditions .

Case Study:

  • Research has shown that polymers incorporating tetrazole derivatives demonstrate improved thermal stability and mechanical properties compared to traditional materials .

Research Applications

Utilization in Chemistry:

  • Reagent in Chemical Reactions: In both academic and industrial research settings, this compound serves as a reagent in various chemical reactions, facilitating the discovery of new compounds and materials. Its versatility allows for a broad range of synthetic applications, including cycloaddition reactions with nitriles under microwave irradiation conditions .

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-methylphenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain compounds. The chlorine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: Lacks the chlorine and methyl substituents on the phenyl ring.

    5-(4-Methylphenyl)-1H-tetrazole: Contains a methyl group but lacks the chlorine substituent.

    5-(4-Chlorophenyl)-1H-tetrazole: Contains a chlorine substituent but lacks the methyl group.

Uniqueness

5-(4-Chloro-2-methylphenyl)-1H-tetrazole is unique due to the presence of both chlorine and methyl groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Biological Activity

5-(4-Chloro-2-methylphenyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. The synthesis of this compound can be achieved through various methods, including:

  • [3+2] Cycloaddition : This involves the reaction of nitriles with sodium azide under specific conditions, yielding high yields of tetrazole derivatives .
  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to enhance yields and reduce reaction times significantly .

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic applications:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

  • Bacillus cereus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound can inhibit their growth effectively at low concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A series of studies have reported that derivatives of tetrazoles, including this compound, can act as microtubule destabilizers. This mechanism is crucial for cancer therapy as it disrupts cancer cell division and growth. Specific derivatives have shown promising results in inhibiting tumor growth in various cancer models .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity.
  • Microtubule Destabilization : As a microtubule destabilizer, it interferes with the normal function of microtubules in cells, leading to apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various tetrazole derivatives against pathogenic bacteria. The results showed that this compound had a significantly lower MIC compared to standard antibiotics like penicillin, indicating its potential as an alternative antimicrobial agent .

Anticancer Activity Assessment

In a separate study focused on anticancer activity, this compound was administered to cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, supporting its role as a potential anticancer therapeutic agent .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
AntimicrobialBacillus cereus100
AntimicrobialEscherichia coli125
AnticancerVarious Cancer Cell LinesN/A

Properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-5-4-6(9)2-3-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOKJHHNGIYETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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